Cholest-5-ene

概要

説明

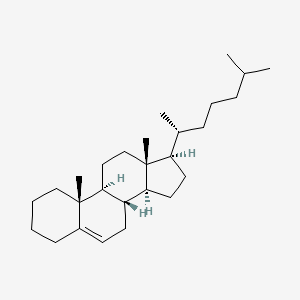

Cholest-5-ene, also known as 5-cholestene, is a steroidal compound that forms the backbone of many biologically significant molecules, including cholesterol. It is characterized by a rigid, almost planar structure with a steroid skeleton of four fused rings: three six-membered rings and one five-membered ring. This compound is a key intermediate in the biosynthesis of various steroids and is found naturally in all mammalian cells and lipoproteins .

準備方法

Synthetic Routes and Reaction Conditions: Cholest-5-ene can be synthesized from cholesterol through a series of chemical reactions. One common method involves the oxidation of cholesterol to cholest-5-en-3-one, followed by reduction to this compound. This process typically uses reagents such as selenium dioxide for oxidation and lithium aluminum hydride for reduction .

Industrial Production Methods: In industrial settings, this compound is often produced through the microbial transformation of cholesterol. Specific bacteria, such as Mycobacterium species, are used to convert cholesterol into this compound through enzymatic processes. This method is favored for its efficiency and cost-effectiveness .

化学反応の分析

Types of Reactions: Cholest-5-ene undergoes various chemical reactions, including:

Substitution: Halogenation reactions with chlorine can produce dichlorides, such as 5α,5β-dichloride.

Common Reagents and Conditions:

Oxidation: Selenium dioxide, lead tetraacetate.

Reduction: Lithium aluminum hydride.

Substitution: Chlorine in chloroform or chlorobenzene.

Major Products:

Oxidation: Cholest-5-en-3-one, this compound-3β,7α-diol, this compound-3β,7β-diol.

Reduction: this compound.

Substitution: 5α,5β-dichloride.

科学的研究の応用

Biological and Metabolic Role

Cholest-5-ene serves as a precursor in the biosynthesis of various sterols and hormones. Its metabolic derivatives have been shown to influence physiological processes significantly:

- Cholesterol Metabolism : this compound is involved in cholesterol metabolism, where its derivatives, such as cholest-5-en-3-one, have been studied for their effects on metabolic disorders. Research indicates that cholest-5-en-3-one can alleviate hyperglycemia and hyperinsulinemia in obese mouse models by reducing chronic inflammation and improving insulin sensitivity through the inhibition of nuclear factor kappa B (NFκB) signaling pathways .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. Specifically, cholest-5-en-3-one has demonstrated the ability to suppress the production of inflammatory cytokines such as TNFα, IL-6, and MCP-1 in obese mouse models:

- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NFκB activation, which plays a crucial role in regulating immune responses and inflammation . This suggests that this compound may have therapeutic potential for managing obesity-related metabolic disorders.

Nutraceutical Applications

This compound is also being explored for its nutraceutical applications. Research indicates that it may possess beneficial effects on lipid profiles and overall health:

- Dietary Supplementation : In dietary studies involving db/db mice (a model for obesity), supplementation with cholest-5-en-3-one led to improved metabolic parameters, including reduced serum triglycerides and alleviated hepatomegaly . These findings suggest that this compound could be a valuable addition to functional foods aimed at improving metabolic health.

Synthesis and Derivative Studies

The synthesis of this compound derivatives has been a focus in chemical research, leading to compounds with altered physical properties and biological activities:

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Cholest-5-en-3-one | Oxidation of this compound | Alleviates hyperglycemia in db/db mice |

| Cholest-5-en-3β-carboxylate | Carboxylation reactions | Potential lipid-lowering effects |

| Cholest-5-en-7-one | Reflux reaction with chromate | Structural studies for drug design |

These derivatives are being investigated for their potential applications in pharmaceuticals and nutraceuticals due to their varied biological activities.

作用機序

Cholest-5-ene exerts its effects primarily through its role as a precursor to cholesterol and other steroids. The compound undergoes enzymatic transformations, such as oxidation by cholesterol oxidase, to form cholest-4-en-3-one. This intermediate can then be further processed to produce various steroid hormones and bile acids. The molecular targets and pathways involved include the steroidogenic enzymes and the cholesterol biosynthesis pathway .

類似化合物との比較

Cholest-5-ene is similar to other steroidal compounds, such as:

Cholesterol (cholest-5-en-3β-ol): this compound is a precursor to cholesterol, which has an additional hydroxyl group at the 3β position.

Cholest-4-en-3-one: An oxidation product of this compound, differing by the position of the double bond and the presence of a ketone group.

Cholestane: A fully saturated derivative of this compound, lacking the double bond.

Uniqueness: this compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of various biologically active steroids. Its ability to undergo multiple types of chemical reactions and its role in the biosynthesis of cholesterol highlight its importance in both research and industrial applications .

特性

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h12,19-20,22-25H,6-11,13-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGDZMYNKLTSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-74-1 | |

| Record name | CHOLEST-5-ENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。